molecular formula C10H7ClN2OS B2654539 N-(4-Chloro-1,3-benzothiazol-2-yl)prop-2-enamide CAS No. 2178770-58-4

N-(4-Chloro-1,3-benzothiazol-2-yl)prop-2-enamide

Cat. No.: B2654539
CAS No.: 2178770-58-4
M. Wt: 238.69
InChI Key: RWBMZHHIIQJALR-UHFFFAOYSA-N
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Description

N-(4-Chloro-1,3-benzothiazol-2-yl)prop-2-enamide is a synthetic small molecule based on the privileged benzothiazole scaffold, a structure renowned for its diverse and potent biological activities . This compound is of significant interest in medicinal chemistry and pharmaceutical research, primarily for the development of new antimicrobial and anticancer agents . The benzothiazole nucleus is a magic molecule in drug discovery, with derivatives demonstrating a wide spectrum of pharmacological properties, including antibacterial and antifungal effects . The core structure is structurally similar to the lateral chain of natural benzylpenicillin, which contributes to its bioactivity . The mechanism of action for benzothiazole derivatives is often multi-faceted and can include enzyme inhibition and interference with microbial cell division . Researchers value this compound as a key intermediate or precursor for designing novel therapeutic agents, particularly to address the growing global challenge of antimicrobial resistance . Its structure, featuring the 4-chloro-benzothiazole moiety linked to a propenamide group, makes it a versatile building block for further chemical modifications and structure-activity relationship (SAR) studies. This product is intended for research use only and is not approved for human consumption, diagnostic, or therapeutic use.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2OS/c1-2-8(14)12-10-13-9-6(11)4-3-5-7(9)15-10/h2-5H,1H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBMZHHIIQJALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=NC2=C(S1)C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-1,3-benzothiazol-2-yl)prop-2-enamide typically involves the reaction of 4-chloro-1,3-benzothiazole with propenamide under specific conditions. One common method includes the use of a base-promoted intramolecular C–S bond coupling cyclization in dioxane . Other synthetic pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Industrial Production Methods: Industrial production of benzothiazole derivatives often employs high-yielding and cost-effective methods. Techniques such as microwave irradiation and one-pot multicomponent reactions are favored for their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(4-Chloro-1,3-benzothiazol-2-yl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising results in the development of various pharmaceutical agents:

  • Anticancer Activity : Research indicates that benzothiazole derivatives exhibit significant cytotoxic effects against multiple cancer cell lines. For instance, studies have reported IC50 values ranging from 0.24 to 0.92 µM against cervical cancer cells, highlighting its potential as an anticancer agent .
  • Antibacterial Properties : N-(4-Chloro-1,3-benzothiazol-2-yl)prop-2-enamide has been investigated for its antibacterial activity. Compounds with similar structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria .

Material Science

The compound is being explored for applications in material science:

  • Organic Semiconductors : Its unique electronic properties make it suitable for use in organic semiconductor materials, which are essential for developing efficient electronic devices like OLEDs (organic light-emitting diodes) and solar cells.

Organic Synthesis

This compound serves as an intermediate in organic synthesis:

  • Synthesis of Complex Molecules : It is utilized as a building block for synthesizing more complex organic molecules, aiding in the development of new chemical reactions and methodologies .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer ActivityIC50 values: 0.24 - 0.92 µM against cervical cancer
Antibacterial PropertiesEffective against multiple bacterial strains
Material ScienceOrganic SemiconductorsPotential use in OLEDs and solar cells
Organic SynthesisIntermediate for Complex MoleculesAids in developing new chemical reactions

Case Study 1: Anticancer Activity

A study by Kumbhare et al. evaluated several benzothiazole derivatives, including this compound, against human cancer cell lines. The compound exhibited significant growth inhibition with log GI50 values ranging from -5.48 to -6.0 across various cancer types such as breast, lung, and colon cancers.

Case Study 2: Antibacterial Activity

Research published in RSC Advances investigated the antibacterial properties of thiazole derivatives, including compounds related to this compound. The study found that these compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(4-Chloro-1,3-benzothiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit enzymes and interfere with cellular processes, leading to their antimicrobial and anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Below is a detailed comparison of N-(4-Chloro-1,3-benzothiazol-2-yl)prop-2-enamide with three structurally related compounds, focusing on substituents, core frameworks, and inferred bioactivity.

Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Biological Activity (Inferred) References
This compound C₁₀H₇ClN₂OS 254.70 Benzothiazole 4-Cl, 2-prop-2-enamide Potential kinase inhibition
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide C₁₀H₆Cl₂N₂OS 273.14 Thiazole-Benzamide 2,4-Cl on benzene, 2-thiazole Anti-inflammatory, analgesic
N-(4-Methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide C₁₆H₂₀N₂O₂S 304.40 Benzothiazole 4-OCH₃, 3-prop-2-enyl, 2-dimethylpropanamide Unknown (likely metabolic stability)
Key Observations:

Core Heterocycle: The target compound and the third analog share a benzothiazole core, whereas the second compound uses a simpler thiazole ring fused to a benzene (benzamide).

Substituent Effects: Chloro vs. In contrast, the 4-OCH₃ group in the third analog is electron-donating, which may improve solubility but reduce reactivity . Acrylamide vs. Benzamide/Propanamide: The acrylamide group in the target compound offers conjugation-driven reactivity, unlike the benzamide (second compound) or bulky propanamide (third analog). This could make the target compound a candidate for covalent inhibition strategies .

Conversely, the target compound’s simpler structure may favor better pharmacokinetics .

Research Findings and Inferred Bioactivity

  • Thiazole-Benzamide Analogs : Compounds like 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide exhibit confirmed anti-inflammatory and analgesic activities, attributed to cyclooxygenase (COX) inhibition. The dichloro substituents may enhance halogen bonding with enzyme active sites .
  • Methoxy-Substituted Analogs : The 4-OCH₃ group in the third analog may improve metabolic stability by reducing cytochrome P450-mediated oxidation, though this remains speculative without experimental data .

Biological Activity

N-(4-Chloro-1,3-benzothiazol-2-yl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a benzothiazole moiety, which is known for its versatile biological properties. The compound's structure allows it to interact with various biological targets, making it a candidate for several therapeutic applications.

Biological Activities

The biological activities of this compound include:

1. Antimicrobial Activity

  • The compound has been investigated for its potential as an antimicrobial agent . Studies indicate that it exhibits activity against various bacterial strains, showing promise in treating infections caused by resistant bacteria .

2. Anticancer Properties

  • Research has demonstrated that this compound possesses anticancer properties . It has been shown to inhibit the growth of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

3. Antitubercular Activity

  • The compound has also been studied for its antitubercular effects , particularly against Mycobacterium tuberculosis. It inhibits essential enzymes involved in mycobacterial cell wall biosynthesis, contributing to its efficacy as a potential treatment for tuberculosis.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes critical for bacterial and cancer cell survival, such as DprE1 in Mycobacterium tuberculosis.
  • Cellular Pathways : It interferes with cellular signaling pathways that regulate cell proliferation and survival, leading to apoptosis in cancer cells .

Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

StudyFindings
Demonstrated significant antimicrobial activity against resistant bacterial strains.
Showed potent anticancer effects in vitro on multiple cancer cell lines.
Confirmed antitubercular activity through enzyme inhibition mechanisms.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Antimicrobial Efficacy : A study assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria using broth microdilution methods. Results indicated a minimum inhibitory concentration (MIC) as low as 3.9 µg/mL for certain strains, showcasing its potential as a new antimicrobial agent .
  • Anticancer Activity : In vitro studies on various cancer cell lines demonstrated that this compound induced apoptosis and inhibited cell proliferation significantly compared to control groups .

Q & A

Q. What are the standard synthetic protocols for N-(4-Chloro-1,3-benzothiazol-2-yl)prop-2-enamide?

The compound is typically synthesized via amide bond formation between 4-chloro-1,3-benzothiazol-2-amine and an acyl chloride derivative. A common method involves reacting (3-methylphenyl)acetic acid with 4-chloro-1,3-benzothiazol-2-amine in dichloromethane using triethylamine as a base and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide HCl (EDC) as a coupling agent. The reaction is stirred at room temperature, followed by purification via trituration with ethanol . Alternative routes may employ chloroacetyl chloride with 2-amino-5-aryl-methylthiazoles in dioxane, using triethylamine to facilitate acylation .

Q. How is the compound characterized post-synthesis?

Post-synthetic characterization involves:

  • Nuclear Magnetic Resonance (NMR) : To confirm molecular structure and purity.
  • X-ray Crystallography : For unambiguous determination of molecular geometry and intermolecular interactions. Single crystals are grown via slow evaporation from ethanol .
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
  • Melting Point Analysis : Reported melting points (e.g., 397–398 K) serve as a purity indicator . Software tools like SHELXL are critical for refining crystallographic data .

Advanced Research Questions

Q. How can researchers resolve data contradictions in crystallographic refinement?

Discrepancies in crystallographic data (e.g., hydrogen bonding vs. π-π stacking dominance) require rigorous validation:

  • Structure Validation Tools : Use checkCIF/PLATON to identify outliers in bond lengths, angles, or displacement parameters .
  • Hydrogen Bond Analysis : Differentiate between O–H⋯N, N–H⋯O, and weak C–H⋯O interactions using intermolecular distance criteria (e.g., < 3.5 Å for O–H⋯N) .
  • Data-to-Parameter Ratio : Aim for ratios > 15 to ensure model reliability. The title compound’s refinement achieved a ratio of 20.6, with R factors of 0.031 (R) and 0.089 (wR) .

Q. What methodologies are employed to assess the biological activity of this compound?

  • Anticancer Screening : Use cell viability assays (e.g., MTT) against cancer cell lines, comparing IC₅₀ values to reference drugs.
  • Antimicrobial Testing : Disk diffusion or microdilution assays to determine minimum inhibitory concentrations (MICs). Benzothiazole derivatives often exhibit activity via inhibition of bacterial enzyme systems .
  • Molecular Docking : To predict binding affinities for targets like penicillin-binding proteins (PBPs), leveraging structural similarity to benzylpenicillin .

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Coupling Agent Selection : Replace EDC with DCC (dicyclohexylcarbodiimide) for sterically hindered substrates.
  • Temperature Control : Maintain 273 K during reagent addition to minimize side reactions .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for substrates with low solubility in dichloromethane.
  • Workup Adjustments : Layer separation with brine reduces emulsion formation, improving yield by 5–10% .

Q. What are best practices for validating crystal structures of benzothiazole derivatives?

  • Hydrogen Atom Placement : Refine H2O and NH groups isotropically; use riding models for CH/CH₃ groups with fixed bond lengths (0.95–0.98 Å) .
  • Twinned Data Handling : Apply SHELXL’s TWIN/BASF commands for non-merohedral twinning.
  • Dihedral Angle Analysis : Confirm planarity deviations (e.g., 79.3° between benzothiazole and benzene planes) to assess conformational stability .
  • Publication Standards : Adopt CIF checklists from Acta Crystallographica to ensure reproducibility .

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